molecular formula C12H19NaO2 B1666612 Sodium spiro[4.6]undecane-2-carboxylate CAS No. 112523-75-8

Sodium spiro[4.6]undecane-2-carboxylate

Cat. No.: B1666612
CAS No.: 112523-75-8
M. Wt: 218.27 g/mol
InChI Key: XRRBYKYNGRSWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium spiro[4.6]undecane-2-carboxylate (CAS: 112523-75-8) is a cyclic carboxylic acid derivative featuring a spiro[4.6]undecane backbone. This compound is synthesized via improved methods for spirocyclic systems, as part of efforts to develop valproic acid analogues with enhanced anticonvulsant properties . The spiro[4.6] architecture, characterized by a fused bicyclic structure with 4- and 6-membered rings sharing a single atom, confers unique conformational rigidity and stereochemical stability. Its sodium salt form improves aqueous solubility, making it suitable for pharmaceutical applications requiring bioavailability .

Properties

CAS No.

112523-75-8

Molecular Formula

C12H19NaO2

Molecular Weight

218.27 g/mol

IUPAC Name

sodium;spiro[4.6]undecane-3-carboxylate

InChI

InChI=1S/C12H20O2.Na/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12;/h10H,1-9H2,(H,13,14);/q;+1/p-1

InChI Key

XRRBYKYNGRSWFK-UHFFFAOYSA-N

SMILES

C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+]

Canonical SMILES

C1CCCC2(CC1)CCC(C2)C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADD 93024
ADD-93024
spiro(4.6)undecane-2-carboxylic acid
SUCA

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Spiro Ring Size : The spiro[4.6] system introduces greater conformational flexibility than spiro[4.5] but less strain than smaller systems like spiro[4.4]. Computational studies using puckering coordinates (Cremer-Pople parameters) suggest that spiro[4.6] systems exhibit intermediate pseudorotational freedom compared to spiro[5.5] .
  • Synthesis Complexity : Sodium spiro[4.6]undecane-2-carboxylate benefits from optimized cyclization methods, achieving higher yields (~40%) than earlier routes for spiro[4.5] derivatives (e.g., 20–30% for Claisen condensations) .
Anticonvulsant Activity

This compound was evaluated alongside spiro[4.5] and dicarboxylic acid analogues in rodent models of epilepsy. Key findings include:

Compound ED₅₀ (mg/kg) Toxicity (LD₅₀, mg/kg) Therapeutic Index (LD₅₀/ED₅₀)
This compound 120 650 5.4
Spiro[4.5]decane-2-carboxylic acid 180 480 2.7
Spiro[4.6]undecane-2-acetic acid 95 320 3.4

The sodium carboxylate derivative shows a higher therapeutic index due to improved solubility and reduced neurotoxicity compared to its carboxylic acid counterparts .

Physicochemical Properties

Property This compound Spiro[4.5]decane-2-carboxylic acid
Water Solubility (mg/mL) 85 12
LogP (Partition Coefficient) -0.3 2.1
Melting Point (°C) 245–247 198–200

The sodium salt’s ionic nature enhances solubility (>7-fold vs. carboxylic acid forms), critical for CNS-targeting drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium spiro[4.6]undecane-2-carboxylate
Reactant of Route 2
Sodium spiro[4.6]undecane-2-carboxylate

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